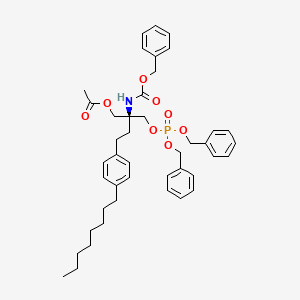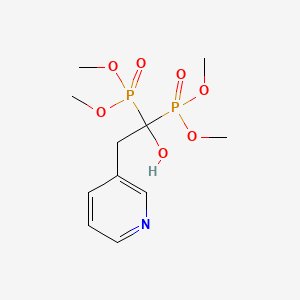
Tetramethyl Risedronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl Risedronate is a compound with the molecular formula C11H19NO7P2 . It is also known by other names such as 1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol and P,P’- [1-Hydroxy-2- (3-pyridinyl)ethylidene]bis-phosphonic Acid P,P,P’,P’-Tetramethyl Ester .
Molecular Structure Analysis
The InChI string for Tetramethyl Risedronate isInChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 . The Canonical SMILES string is COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC . Physical And Chemical Properties Analysis
Tetramethyl Risedronate has a molecular weight of 339.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 8 and a Topological Polar Surface Area of 104 Ų . The Exact Mass and Monoisotopic Mass are both 339.06367594 g/mol .Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment and Bone Density Improvement
Tetramethyl risedronate, commonly known as risedronate, is utilized in the treatment of postmenopausal osteoporosis. Research shows that risedronate significantly reduces the risk of vertebral and nonvertebral fractures by inhibiting osteoclastic activity, which is crucial in bone resorption processes. Studies indicate that risedronate treatment results in a marked improvement in bone mineral density (BMD) at various skeletal sites, including the lumbar spine, femoral neck, and hip, within months of treatment initiation. This improvement in BMD contributes significantly to the reduction in fracture risk associated with osteoporosis (Reginster et al., 2000); (Ste-Marie et al., 2004).
Inhibition of Osteoclast Differentiation
Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss, demonstrating its effectiveness beyond bone density improvement. It suppresses the receptor activator of nuclear factor-kappaB ligand (RANKL)-mediated osteoclast differentiation from bone marrow-derived macrophages in a dose-dependent manner. This action not only aids in the treatment of osteoporosis but also offers potential benefits in conditions involving inflammatory and infectious bone loss (Kwak et al., 2009).
Hip Fracture Risk Reduction
Risedronate is also proven to significantly reduce the risk of hip fractures in elderly women with confirmed osteoporosis. This finding is particularly important as hip fractures contribute significantly to morbidity and mortality in the elderly population. The efficacy of risedronate in reducing hip fracture risk underscores its value in the management of severe osteoporosis (McClung et al., 2001).
Bone Quality and Remodeling
Further research into the effects of risedronate on bone quality and remodeling reveals that it preserves normal bone formation and decreases bone remodeling, which is critical in maintaining bone strength and preventing fractures. Histologic and histomorphometric assessments show no adverse effects on bone quality after long-term treatment, supporting the bone safety and antifracture efficacy of risedronate over extended periods (Uyar et al., 2009).
Enhancement of Intestinal Absorption
An innovative approach to enhancing the intestinal absorption and bioavailability of risedronate involves the formation of ionic complexes with bile acid derivatives. This strategy aims to improve oral efficacy by increasing risedronate's lipophilicity and affinity for bile transporters, potentially enhancing patient compliance by reducing dose frequency and minimizing adverse reactions (Park & Byun, 2014).
Eigenschaften
IUPAC Name |
1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRKMZJULTTJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652680 |
Source


|
| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl Risedronate | |
CAS RN |
919355-29-6 |
Source


|
| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

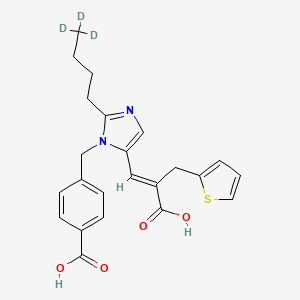
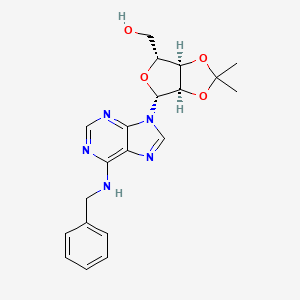
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

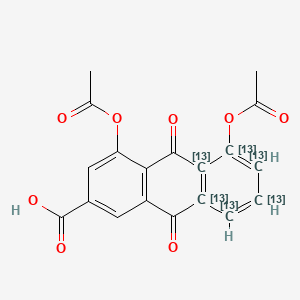
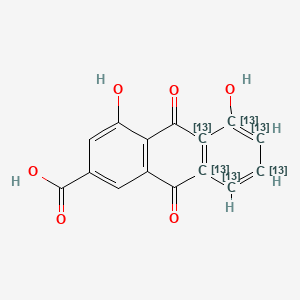
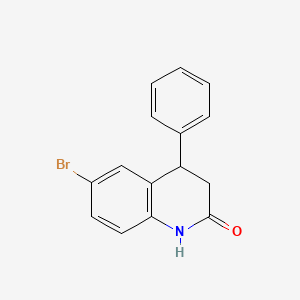
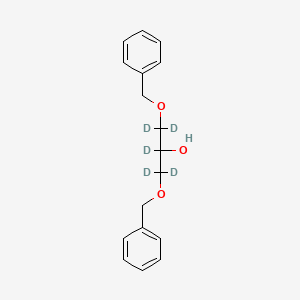
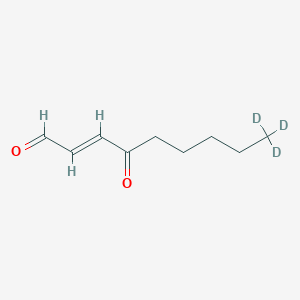
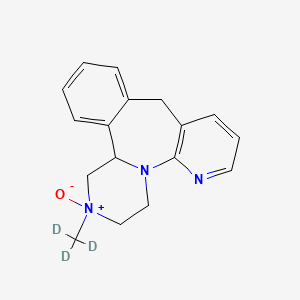
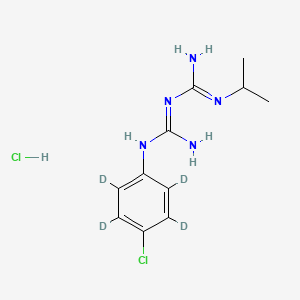
![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)
